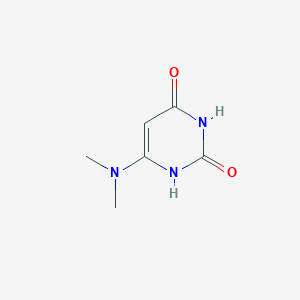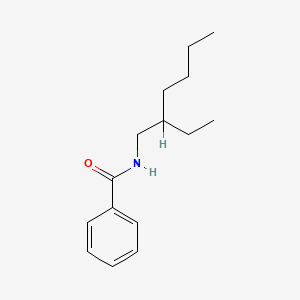
N-(2-ethylhexyl)benzamide
Übersicht
Beschreibung
N-(2-ethylhexyl)benzamide: is an organic compound with the molecular formula C15H23NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-ethylhexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
N-(2-ethylhexyl)benzamide, like other N-substituted benzamides, primarily targets the apoptotic pathways in cells . These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cell lines .
Mode of Action
The mode of action of this compound involves the induction of apoptosis through the activation of caspase-9 and the release of cytochrome c into the cytosol . This process is facilitated by the compound’s interaction with its cellular targets . The compound also induces a G2/M cell cycle block , which precedes the induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in apoptosis and cell cycle regulation . The compound’s interaction with its targets leads to the activation of caspase-9 and the release of cytochrome c, key players in the intrinsic pathway of apoptosis . Additionally, the compound induces a G2/M cell cycle block, halting cell division and leading to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight of233.35 and its predicted density of 0.949 g/cm3 suggest that it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . This leads to cell death and can have significant effects at the molecular and cellular levels . The compound’s ability to induce a G2/M cell cycle block also contributes to its cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phthalates, a class of compounds to which this compound belongs, are known to be persistent organic pollutants . They can leach out from plastic materials and cause severe health issues in living organisms . Therefore, the environmental presence and stability of this compound could potentially influence its action and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-ethylhexyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-ethylhexylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The use of Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported as an effective catalyst for this synthesis .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-ethylhexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-ethylhexyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on specific biological targets.
Industry: this compound is used in the production of specialty chemicals, including those used in the pharmaceutical, paper, and plastic industries .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The parent compound, benzamide, has a simpler structure and different chemical properties.
N-substituted benzamides: Compounds like N-methylbenzamide or N-phenylbenzamide have different substituents on the amide nitrogen, leading to variations in their chemical behavior and applications.
Uniqueness: N-(2-ethylhexyl)benzamide is unique due to its 2-ethylhexyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other benzamide derivatives may not be as effective.
Eigenschaften
IUPAC Name |
N-(2-ethylhexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYKKAHUWSVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)


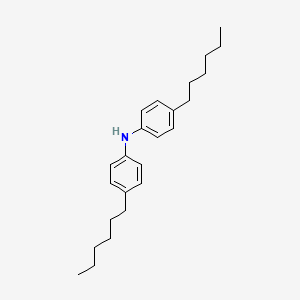


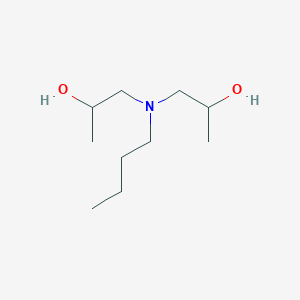

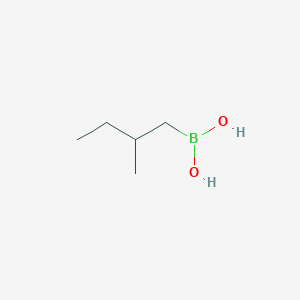
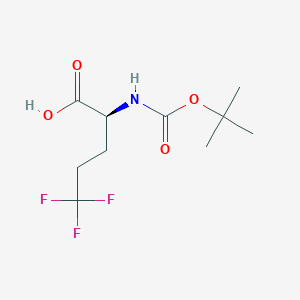
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)


